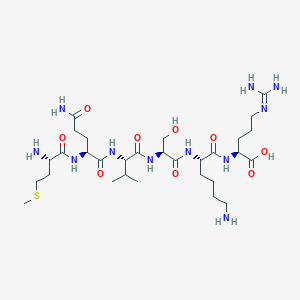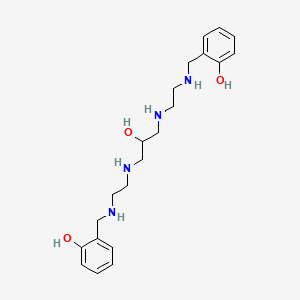
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with a suitable amine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise monitoring systems ensures high yield and purity of the final product. Solvent extraction and crystallization are commonly employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL involves its interaction with specific molecular targets. The hydroxyl and amine groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter cellular signaling, and affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[1,13-bis(2-hydroxyphenyl)-8-methyl-1,13-dioxa-5,9-diazatridecan-6-yl]benzamide: Contains similar structural features but with additional functional groups.
High refractive index compositions: Comprising similar organic/inorganic hybrid materials.
Uniqueness
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL is unique due to its specific arrangement of hydroxyl and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in various research fields.
Propriétés
Numéro CAS |
823787-40-2 |
|---|---|
Formule moléculaire |
C21H32N4O3 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2-[[2-[[2-hydroxy-3-[2-[(2-hydroxyphenyl)methylamino]ethylamino]propyl]amino]ethylamino]methyl]phenol |
InChI |
InChI=1S/C21H32N4O3/c26-19(15-24-11-9-22-13-17-5-1-3-7-20(17)27)16-25-12-10-23-14-18-6-2-4-8-21(18)28/h1-8,19,22-28H,9-16H2 |
Clé InChI |
AFXCRAVMFDKFBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCNCC(CNCCNCC2=CC=CC=C2O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)
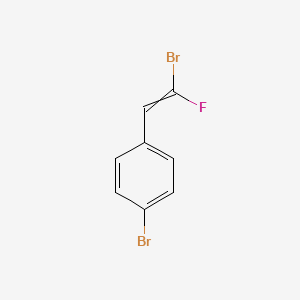

![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
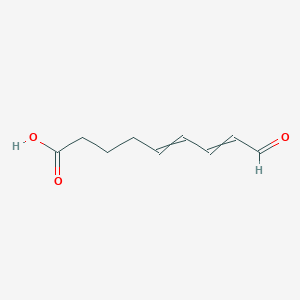
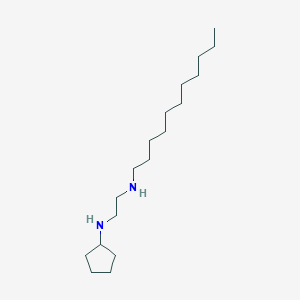
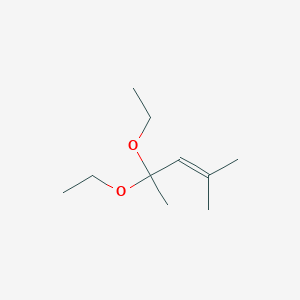

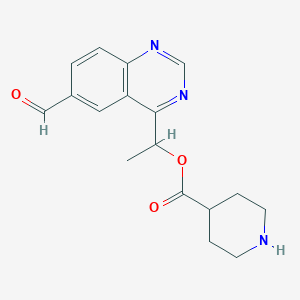
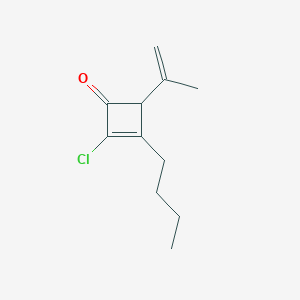
![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)
